3-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE is a synthetic organic compound that features a tetrazole ring and a fluorophenoxy group. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science . The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C16H13FN4O3 |
|---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)propanoate |
InChI |
InChI=1S/C16H13FN4O3/c1-11(23-14-7-5-12(17)6-8-14)16(22)24-15-4-2-3-13(9-15)21-10-18-19-20-21/h2-11H,1H3 |
InChI Key |
JKJDZVAWDXAPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC(=C1)N2C=NN=N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE typically involves multiple steps, starting with the preparation of the tetrazole ring. Common synthetic routes include the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the fluorophenoxy group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrazole ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new pharmaceuticals.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-FLUOROPHENOXY)PROPANOATE involves its interaction with specific molecular targets in biological systems. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in place of natural substrates . This interaction can modulate the activity of these targets, leading to various biological effects. The fluorophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and fluorophenoxy compounds. For example:
5-Phenyltetrazole: Another tetrazole derivative with similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
